molecular formula C19H17N3O2S B4974960 6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B4974960
M. Wt: 351.4 g/mol
InChI Key: IPHGYURXPJFUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes hydroxy, methylphenyl, iminomethyl, and sulfanylidenepyrimidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidinones, which undergo condensation reactions under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iminomethyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy, iminomethyl, and sulfanylidenepyrimidinone groups makes it a versatile compound for various applications.

Properties

IUPAC Name

6-hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-12-6-5-8-14(10-12)20-11-15-17(23)21-19(25)22(18(15)24)16-9-4-3-7-13(16)2/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHGYURXPJFUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.